1-(2-chloro-4-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione
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Overview
Description
1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-8-METHOXY-3-(4-METHOXYPHENYL)-5-METHYL-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-8-METHOXY-3-(4-METHOXYPHENYL)-5-METHYL-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE involves several steps, including the formation of intermediate compoundsReaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-8-METHOXY-3-(4-METHOXYPHENYL)-5-METHYL-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with factors like temperature, solvent, and reaction time being critical .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-8-METHOXY-3-(4-METHOXYPHENYL)-5-METHYL-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-8-METHOXY-3-(4-METHOXYPHENYL)-5-METHYL-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-8-METHOXY-3-(4-METHOXYPHENYL)-5-METHYL-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE: shares similarities with other pyrimidoindole derivatives, such as:
Uniqueness
The uniqueness of 1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-8-METHOXY-3-(4-METHOXYPHENYL)-5-METHYL-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H21ClFN3O4 |
---|---|
Molecular Weight |
493.9 g/mol |
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-8-methoxy-3-(4-methoxyphenyl)-5-methylpyrimido[5,4-b]indole-2,4-dione |
InChI |
InChI=1S/C26H21ClFN3O4/c1-29-22-11-10-19(35-3)13-20(22)23-24(29)25(32)31(17-6-8-18(34-2)9-7-17)26(33)30(23)14-15-4-5-16(28)12-21(15)27/h4-13H,14H2,1-3H3 |
InChI Key |
SRWFWROMERWIEE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=O)N3CC4=C(C=C(C=C4)F)Cl)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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